Physicochemical properties of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid
Physicochemical properties of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic Acid: Physicochemical Properties and Experimental Analysis
Authored by: [Your Name/Title as Senior Application Scientist]
Date: February 17, 2026
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing trifluoromethyl groups and a hydroxyl group on the benzoic acid scaffold imparts unique electronic and steric characteristics, influencing its acidity, solubility, and potential for molecular interactions. This document details these properties, outlines robust experimental protocols for their characterization, and discusses the implications for drug discovery and development.
Introduction and Molecular Overview
2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. The presence of two trifluoromethyl (CF₃) groups dramatically influences the molecule's properties. These groups are known for their strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability and binding affinity in biological systems.[1] The ortho-hydroxyl group, in conjunction with the carboxylic acid moiety, allows for intramolecular hydrogen bonding and potential for chelation, further distinguishing its reactivity and conformation compared to other benzoic acid derivatives.
This guide will serve as a foundational resource for researchers, providing both established data and theoretical insights into the behavior of this compound. We will delve into its core physicochemical properties, provide validated experimental methodologies for its analysis, and offer insights into its potential applications.
Molecular Structure:

Caption: Chemical structure of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid.
Core Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its suitability for various applications, from drug formulation to material synthesis. The table below summarizes the key properties of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid, compiled from available data on structurally similar compounds and predictive models.
| Property | Value | Source/Method |
| IUPAC Name | 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid | - |
| Molecular Formula | C₉H₄F₆O₃ | - |
| Molecular Weight | 288.12 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 136-140 °C (estimated for a bis-trifluoromethyl benzoic acid) | [4] |
| Boiling Point | > 250 °C (decomposes) | Predicted |
| Aqueous Solubility | Slightly soluble | |
| pKa | ~2.5 (estimated) | [5][6][7] |
| LogP | ~3.5 (estimated) | Predicted |
Expert Insights:
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The two trifluoromethyl groups significantly increase the acidity of the carboxylic acid (lower pKa) compared to benzoic acid (pKa 4.2) or salicylic acid (pKa 2.97).[6] This is due to the strong inductive electron-withdrawing effect of the CF₃ groups, which stabilizes the carboxylate anion.
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The high lipophilicity (LogP) is also a direct consequence of the fluorination, a critical factor for membrane permeability in drug candidates.[1]
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The melting point is comparable to that of 2,6-Bis(trifluoromethyl)benzoic acid, suggesting similar crystal lattice energies.[4]
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving this compound, rigorous experimental validation of its properties is essential. The following section provides detailed, step-by-step methodologies for key analytical procedures.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that governs the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and biological activity.
Protocol:
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Preparation of Analyte Solution: Accurately weigh approximately 28.8 mg of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid (to make a 1 mM solution) and dissolve it in 100 mL of a 50:50 (v/v) methanol/water mixture. The use of a co-solvent is necessary due to the compound's limited aqueous solubility.
-
Titrant Preparation: Prepare a standardized 0.1 M solution of potassium hydroxide (KOH) in deionized water.
-
Titration Setup:
-
Place the analyte solution in a temperature-controlled vessel (25 °C).
-
Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
-
Use a calibrated burette to add the KOH titrant in small, precise increments (e.g., 0.05 mL).
-
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the pH versus the volume of KOH added.
-
Determine the equivalence point (the point of maximum slope on the titration curve).
-
The pH at the half-equivalence point is equal to the apparent pKa of the compound in the chosen solvent mixture.
-
Corrections, such as the Yasuda-Shedlovsky extrapolation, may be necessary to determine the aqueous pKa.
-
Causality Behind Experimental Choices:
-
Methanol/Water Co-solvent: Necessary to fully dissolve the analyte, ensuring all molecules are available for titration.
-
Potentiometric Titration: A highly accurate and reliable method for determining the pKa of weak acids.
-
Temperature Control: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
Quantification of Lipophilicity (LogP) by Shake-Flask Method
LogP (the logarithm of the partition coefficient between n-octanol and water) is a key indicator of a drug's ability to cross biological membranes.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Analyte Preparation: Prepare a stock solution of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the analyte-containing n-octanol phase with 10 mL of the pre-saturated water phase.
-
Shake the funnel vigorously for 30 minutes to ensure equilibrium is reached.
-
Allow the layers to separate completely for at least 1 hour.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water])
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Self-Validating System:
-
The pre-saturation of the solvents minimizes volume changes during the experiment.
-
Analysis of both phases allows for a mass balance calculation to ensure no significant loss of analyte occurred.
Synthesis and Spectroscopic Analysis
While a detailed synthetic route is beyond the scope of this guide, a plausible approach involves the carboxylation of a di-substituted phenol precursor. The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
Hypothetical Synthesis Workflow
Caption: A plausible synthetic route to 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid.
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆):
-
A broad singlet around 13-14 ppm (carboxylic acid proton).
-
A singlet around 11-12 ppm (phenolic hydroxyl proton).
-
Two singlets or an AX system in the aromatic region (7-8 ppm) corresponding to the two aromatic protons.
-
-
¹⁹F NMR (DMSO-d₆):
-
Two distinct singlets for the two trifluoromethyl groups, likely in the range of -60 to -65 ppm (relative to CFCl₃).
-
-
¹³C NMR (DMSO-d₆):
-
A signal for the carboxylic carbon (~170 ppm).
-
Signals for the aromatic carbons, including those attached to the CF₃ groups which will appear as quartets due to C-F coupling.
-
-
FT-IR (KBr):
-
A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).
-
A sharp C=O stretch around 1700 cm⁻¹.
-
Strong C-F stretching bands in the region of 1100-1350 cm⁻¹.
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Applications and Future Directions
The unique combination of functional groups in 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid makes it a valuable building block in several areas:
-
Pharmaceutical Development: Its structural motifs are found in various bioactive molecules. For instance, trifluoromethyl-substituted benzoic acids are intermediates in the synthesis of anti-inflammatory and analgesic drugs.[3][8] The salicylic acid-like core suggests potential for development as an inhibitor of enzymes such as SIRT5.[9]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as herbicides and fungicides.[3]
-
Material Science: The compound can be used in the synthesis of specialty polymers and coatings, imparting thermal stability and chemical resistance.[3]
Future research should focus on the synthesis of derivatives of this core structure to explore its structure-activity relationships in various biological targets.
Safety and Handling
Based on data for structurally related compounds, 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid should be handled with care.
-
Hazards: Expected to be toxic if swallowed, cause skin irritation, and cause serious eye damage.[2][10] It may also cause respiratory irritation.[2]
-
Precautions:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Handle in a well-ventilated area or a fume hood.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the characterization of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid.
Caption: Comprehensive workflow for the synthesis and characterization of 2-Hydroxy-4,6-bis(trifluoromethyl)benzoic acid.
References
-
PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
RIFM. (2023, December 15). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5. ScienceDirect. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Retrieved from [Link]
-
Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzoic acid. American Chemical Society. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Standard Reference Database. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Bohl, V. J., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
IUCr. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 214460050 [thermofisher.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. global.oup.com [global.oup.com]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemical-label.com [chemical-label.com]

